N,N-Dimethyl-L-histidine Hydrochloride

Description

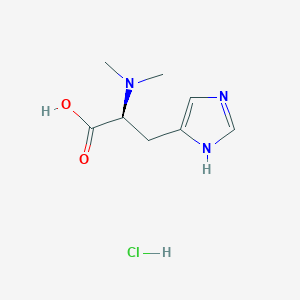

N,N-Dimethyl-L-histidine hydrochloride is a methylated derivative of L-histidine, characterized by dimethylation at the amino group of the histidine side chain. This modification enhances its lipophilicity and alters its biochemical interactions compared to non-methylated histidine derivatives. The compound is implicated in enzymatic pathways, such as those involving ergothioneine biosynthesis in Neurospora crassa and Mycobacterium smegmatis, where it serves as a preferential substrate for methyltransferases like EgtD . Additionally, β-hydroxy-N,N-dimethyl-L-histidine (hdmHis) has been identified as a structural component in ribosomally synthesized natural products, such as lipoavitide, highlighting its role in bioactive compound formation .

Properties

Molecular Formula |

C8H14ClN3O2 |

|---|---|

Molecular Weight |

219.67 g/mol |

IUPAC Name |

(2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-11(2)7(8(12)13)3-6-4-9-5-10-6;/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13);1H/t7-;/m0./s1 |

InChI Key |

FZIYTUQWXZDDHM-FJXQXJEOSA-N |

Isomeric SMILES |

CN(C)[C@@H](CC1=CN=CN1)C(=O)O.Cl |

Canonical SMILES |

CN(C)C(CC1=CN=CN1)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-L-histidine Hydrochloride typically involves the methylation of L-histidine. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the nitrogen atoms in the imidazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-L-histidine Hydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

N,N-Dimethyl-L-histidine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in enzyme catalysis and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-L-histidine Hydrochloride involves its interaction with various molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, making it a versatile ligand in biochemical processes. The methyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

L-Histidine Monohydrochloride

- Molecular Formula : C₆H₉O₂N₃·HCl·H₂O

- Molecular Weight : 209.64 g/mol

- Key Differences : Lacks dimethyl groups, resulting in higher polarity and reduced lipophilicity. Purity specifications (98.0–101.0%) and regulatory standards are well-defined .

- Applications : Used in protein synthesis and dietary supplements.

N-Methyl-L-Histidine Methyl Ester Hydrochloride

- Structure: Methylation at the amino group and esterification of the carboxyl group.

- Impact : Increased lipophilicity compared to L-histidine HCl but reduced stability due to ester hydrolysis susceptibility .

4-Methylhistidine Hydrochloride

- Modification: Methylation at the imidazole ring’s 4-position (C-4) instead of the amino group.

- Biological Role : Positional isomerism likely alters enzyme specificity and substrate recognition in methylation pathways .

β-N-Methyl-L-Histidine and Hercynine

Functional Analogues

Diphenhydramine Hydrochloride

- Structure : Ethylamine-based antihistamine with a diphenylmethoxy group.

Diatrin (N,N'-Dimethyl-N-phenyl-N'-(2-thienylmethyl)ethylenediamine Hydrochloride)

- Activity : Antihistaminic agent inhibiting histamine-induced contractions (0.1–1.0 μg/mL) and protecting against anaphylactic shock (0.5–1.0 mg/kg). Therapeutic index: 300–1200 (oral) .

- Comparison : While structurally distinct, Diatrin’s efficacy highlights the importance of dimethylation in enhancing bioactivity and tolerance.

Physicochemical and Pharmacological Comparisons

*Estimated based on L-histidine HCl + 2(CH₃ groups).

Q & A

Q. Basic Research Focus

- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 210–220 nm) using a C18 column and mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile gradient) .

- Stability Profiling : Accelerated stability studies (40°C/75% RH for 6 months) combined with mass spectrometry (LC-MS) to detect degradation products (e.g., demethylation or oxidation byproducts) .

- pH-Dependent Solubility : Titration assays in buffers (pH 2–9) to evaluate solubility and ionic state shifts, critical for formulation design .

How should preclinical studies evaluating the pharmacological activity of this compound be designed to comply with NIH guidelines?

Q. Advanced Research Focus

- In Vivo Models : Use validated burn or wound-healing models (e.g., Wistar rat burn models) to assess efficacy. Parameters include wound closure rate, histopathology, and cytokine profiling (IL-6, TNF-α) .

- Dose Optimization : Follow FDA/NIH guidelines for dose-escalation studies, starting at 4–8 mg/g in hydrogel formulations, with pharmacokinetic sampling (plasma/tissue concentrations via LC-MS) .

- Statistical Rigor : Implement randomized, blinded designs with adequate sample sizes (n ≥ 7 per group) and ANOVA for inter-group comparisons .

How can researchers resolve contradictions in stability data for this compound across different pH environments?

Q. Advanced Research Focus

- Mechanistic Studies : Use forced degradation (e.g., 0.1M HCl/NaOH at 60°C) to identify pH-labile functional groups. For example, dimethylated amines may hydrolyze under acidic conditions, requiring buffered formulations (pH 6–7) .

- Computational Modeling : Molecular dynamics simulations to predict protonation states and degradation pathways, validated by experimental LC-MS/MS data .

- Cross-Study Harmonization : Compare degradation kinetics (Arrhenius plots) across published datasets to identify methodological discrepancies (e.g., buffer ionic strength effects) .

What strategies are effective for optimizing the bioavailability of this compound in topical formulations?

Q. Advanced Research Focus

- Hydrogel Design : Use thermoresponsive gelling agents (e.g., Poloxamer 407®) at 15–20% w/w to enhance skin permeation. Validate using Franz diffusion cells with ex vivo skin models .

- Permeation Enhancers : Co-formulate with 5% v/v oleic acid or propylene glycol to disrupt stratum corneum lipid bilayers .

- In Vivo Bioavailability : Compare AUC (area under the curve) metrics from microdialysis sampling in treated vs. untreated tissues to quantify local bioavailability .

How can researchers address batch-to-batch variability in synthetic yields of this compound?

Q. Advanced Research Focus

- Process Analytical Technology (PAT) : Implement real-time reaction monitoring via inline FTIR or Raman spectroscopy to control dimethylation efficiency .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, reagent molar ratios) and reduce variability. For example, a 3² factorial design to maximize yield (>85%) .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as residual solvent levels (<0.1% methyl iodide) and enforce strict process controls .

What are the best practices for validating the biological activity of this compound in cell-based assays?

Q. Advanced Research Focus

- Cell Line Selection : Use immortalized keratinocytes (HaCaT) or primary fibroblasts for wound-healing assays (scratch assay or Boyden chamber) .

- Dose-Response Curves : Test 0.1–100 µM concentrations with controls (e.g., untreated cells and L-histidine analogs) to establish specificity .

- Mechanistic Profiling : Combine RNA-seq and Western blotting (e.g., TGF-β1, collagen I) to elucidate pathways modulated by dimethylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.